Implitapide Racemate
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Overview
Description
Implitapide Racemate is a compound that acts as an inhibitor of microsomal triglyceride transfer protein. This protein is crucial for the assembly and release of cholesterol and triglycerides from the liver and intestinal tract. This compound is being investigated for its potential in treating atherosclerosis due to its ability to reduce the levels of low-density lipoprotein and other apolipoprotein B-containing lipoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Implitapide Racemate involves multiple steps, including the formation of the pyrido[2,3-b]indole core, which is a pyridine fused to an indole. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed to separate and purify the racemate from its enantiomers .
Chemical Reactions Analysis
Types of Reactions: Implitapide Racemate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Implitapide Racemate has several scientific research applications, including:
Chemistry: Used as a model compound to study microsomal triglyceride transfer protein inhibition and its effects on lipid metabolism.
Biology: Investigated for its role in reducing lipid levels and preventing atherosclerosis in animal models.
Medicine: Potential therapeutic agent for treating atherosclerosis and related cardiovascular diseases.
Industry: Used in the development of lipid-lowering drugs and formulations
Mechanism of Action
Implitapide Racemate exerts its effects by inhibiting microsomal triglyceride transfer protein. This inhibition reduces the assembly and release of cholesterol and triglycerides from the liver and intestinal tract. The molecular target of this compound is the large subunit of microsomal triglyceride transfer protein, which mediates triglyceride absorption and chylomicron secretion. By reducing the levels of apolipoprotein B-containing lipoproteins, this compound helps lower low-density lipoprotein levels .
Comparison with Similar Compounds
Lomitapide: Another microsomal triglyceride transfer protein inhibitor used to treat homozygous familial hypercholesterolemia.
Mipomersen: An antisense oligonucleotide that targets apolipoprotein B-100, reducing low-density lipoprotein levels.
Uniqueness: Implitapide Racemate is unique in its specific inhibition of microsomal triglyceride transfer protein, which directly impacts the assembly and release of triglycerides and cholesterol. This makes it a promising candidate for treating atherosclerosis and related cardiovascular diseases .
Properties
IUPAC Name |
2-cyclopentyl-2-[3-[(2,4-dimethylpyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-(2-hydroxy-1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N3O2/c1-23-19-24(2)36-34-32(23)29-17-8-9-18-31(29)38(34)21-25-11-10-16-28(20-25)33(27-14-6-7-15-27)35(40)37-30(22-39)26-12-4-3-5-13-26/h3-5,8-13,16-20,27,30,33,39H,6-7,14-15,21-22H2,1-2H3,(H,37,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNXBQPRODZJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC(=CC=C4)C(C5CCCC5)C(=O)NC(CO)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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